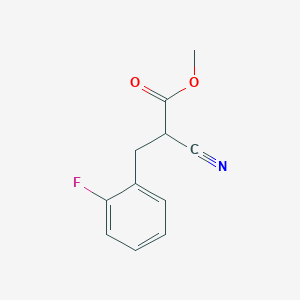

Methyl 2-cyano-3-(2-fluorophenyl)propanoate

Description

Methyl 2-cyano-3-(2-fluorophenyl)propanoate is an ester derivative featuring a cyano group (-CN) at the 2-position and a 2-fluorophenyl substituent at the 3-position of the propanoate backbone. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol (calculated). It is likely used as an intermediate in pharmaceutical or agrochemical synthesis, though commercial availability has been discontinued, as noted in supplier databases .

Properties

IUPAC Name |

methyl 2-cyano-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPVOGCOJSGGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743093 | |

| Record name | Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67571-38-4 | |

| Record name | Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dialkylation of Methyl Cyanoacetate

One of the most efficient and scalable methods involves the dialkylation of methyl cyanoacetate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dichloromethane solvent. This method was adapted from Oediger’s protocol and optimized for α,α-disubstituted β-amino amides synthesis but is applicable for α-cyano esters as well.

- Procedure: Methyl cyanoacetate is treated with the appropriate 2-fluorophenyl-substituted alkyl halide under DBU mediation.

- Conditions: Reactions are typically fast (10 minutes at 1 mmol scale) and can be scaled up to 50 mmol.

- Yields: Nearly quantitative yields (>95%) are reported for most derivatives.

- Purification: Products are purified by recrystallization from methanol.

This method is advantageous for its simplicity, speed, and high yield, making it suitable for preparative-scale synthesis of methyl 2-cyano-3-(2-fluorophenyl)propanoate derivatives.

| Parameter | Details |

|---|---|

| Starting material | Methyl cyanoacetate |

| Base | DBU |

| Solvent | Dichloromethane (CH2Cl2) |

| Reaction time | ~10 minutes |

| Scale | 1 – 50 mmol |

| Yield | >95% (except some derivatives) |

| Purification | Recrystallization in MeOH |

Wittig-Type Olefination of α-Keto Esters

Another well-documented synthetic route involves the Wittig reaction between α-keto esters and 2-(triphenylphosphoranylidene)acetonitrile to form α,β-unsaturated cyano esters, which can be subsequently hydrogenated or modified to yield this compound.

- Procedure: α-Keto esters bearing the 2-fluorophenyl group are reacted with the phosphoranylidene reagent in toluene under reflux for 4–8 hours.

- Purification: The crude product is purified by silica gel chromatography, separating E/Z isomers.

- Yields: Moderate yields (~32% reported for related compounds) with stereochemical control.

- Analytical Techniques: Characterization includes NMR, GC, HPLC, and HRMS.

This method allows for stereochemical control and access to unsaturated intermediates useful for further transformations.

| Parameter | Details |

|---|---|

| Starting material | α-Keto esters |

| Reagent | 2-(Triphenylphosphoranylidene)acetonitrile |

| Solvent | Toluene |

| Reaction time | 4–8 hours |

| Purification | Silica gel chromatography |

| Yield | ~32% (for related fluorophenyl derivatives) |

| Notes | E/Z isomer separation possible |

Additional Notes on Purification and Characterization

- Recrystallization from methanol or ethanol is commonly employed to purify the this compound.

- Chromatographic techniques using petroleum ether with increasing ethyl acetate or diethyl ether percentages are used to separate isomers and impurities.

- Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes polarimetry and chromatographic purity analysis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Scale | Notes |

|---|---|---|---|---|

| DBU-mediated Dialkylation | Methyl cyanoacetate, DBU, CH2Cl2 | >95% | Up to 50 mmol | Fast, scalable, high yield |

| Wittig Olefination | α-Keto esters, Ph3P=CH-CN, toluene, reflux | ~32% (related) | Small scale | Allows E/Z isomer separation |

| Ullmann-type Thioamide Synthesis | α-(2-bromoaryl)propanenitriles, NaHMDS, CuI catalysis | Moderate to good | Moderate scale | For related intermediates, copper-catalyzed |

Scientific Research Applications

Methyl 2-cyano-3-(2-fluorophenyl)propanoate is a chemical compound with the molecular formula . It has a molecular weight of 207.20 g/mol .

Chemical Identifiers

- IUPAC Name: this compound

- CAS Number: 67571-38-4

Scientific Research Applications

While the search results do not provide explicit details on specific applications of this compound, they do suggest its potential use as an intermediate in the synthesis of other compounds . Examination of the provided patents and research articles indicates the use of similar compounds in pharmaceutical research and organic synthesis.

Role as an Intermediate

- Flurbiprofen Synthesis: Alkyl esters, such as methyl 2-(3-fluoro-4-nitrophenyl)-cyano-propionic acid, are useful as intermediates in the preparation of flurbiprofen .

- Chemical Conversions: 2-4-difluoro nitrobenzene can be chemically converted to methyl-[2-(3--fluoro-4-nitro)-2 cyano]propionate . This conversion can occur directly by reaction with methyl-2-cyano propionate in an aprotic solvent under alkaline conditions .

Related Research

- Thioamide Synthesis: 2-(2-Bromophenyl)-2-cyano-N-phenylpropanethioamide can be synthesized via copper-catalyzed intramolecular S-arylation of thioamides .

- Oxadiazole Synthesis: Methyl 3-[5-(2-cyano-4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoate can be used in the synthesis of oxadiazole compounds .

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups: Methyl vs. Ethyl Esters

A key structural analog is (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (). Differences include:

- Ester Group: Ethyl vs. methyl.

- Substituents : The 2,4-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, contrasting with the electron-withdrawing 2-fluorophenyl group in the target compound.

- Backbone Geometry: The presence of a double bond (prop-2-enoate) in the ethyl derivative may enhance rigidity and affect crystallinity, as reported in crystallographic studies .

Table 1: Ester Group Comparison

Substituent Position and Halogen Variation

lists analogs with substituent modifications, such as methyl 2-amino-3-(4-fluorophenyl)propanoate and methyl 2-amino-3-(3-hydroxyphenyl)propanoate. Key comparisons include:

- Fluorine Position: Moving the fluorine from the 2- to 4-position on the phenyl ring alters steric and electronic effects.

- Functional Group Replacement: Replacing the cyano group with an amino group (e.g., methyl 2-amino-3-(2-fluorophenyl)propanoate) drastically changes reactivity. Amino groups are nucleophilic and can form salts (e.g., hydrochloride derivatives, as in ), whereas cyano groups participate in nitrile-specific reactions like hydrolysis or cycloadditions.

Table 2: Substituent and Functional Group Variations

Derivatives and Salt Forms

The hydrochloride salt methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride () highlights the impact of salt formation:

- Solubility: The hydrochloride salt (Molecular Weight: 233.67 g/mol) exhibits enhanced water solubility compared to the neutral amino or cyano esters.

- Stereochemistry : The (R)-configuration may confer specificity in biological applications, such as enzyme inhibition or receptor binding.

Research Implications and Commercial Considerations

- Application Potential: Amino-substituted derivatives () are more likely candidates for pharmaceutical intermediates due to their ability to form stable salts and participate in peptide coupling reactions.

Biological Activity

Methyl 2-cyano-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 219.22 g/mol

- Canonical SMILES :

CC(C)(C1=CC=CC=C1C#N)F

The presence of the cyano group and the fluorine atom enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can form stable complexes with enzymes or receptors, while the fluorophenyl group enhances hydrophobic interactions, which can modulate biological pathways. This leads to effects such as:

- Inhibition of microbial growth

- Induction of apoptosis in cancer cells

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study reported that this compound significantly reduced cell viability in breast cancer cell lines by promoting apoptosis .

Synthesis and Evaluation

A comprehensive study on the synthesis of this compound highlighted its efficiency in producing derivatives with enhanced biological activities. The synthesis typically involves the reaction of methyl cyanoacetate with 2-fluorobenzyl bromide under basic conditions, yielding high purity and yield .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-cyano-5-fluorophenylpropanoate | CHFNO | Different position of cyano group | Moderate anti-inflammatory |

| Methyl 2-(4-cyanophenyl)propanoate | CHNO | Different substitution pattern on phenyl ring | Low anticancer activity |

| Methyl (2R)-2-amino-3-(5-cyano-2-fluorophenyl)propanoate | CHFNO | Presence of amino group | High cytotoxicity against leukemia cells |

This table illustrates that this compound demonstrates superior biological activity compared to its analogs, particularly in anticancer applications.

Q & A

Q. What experimental and theoretical approaches resolve contradictions in reported reaction kinetics?

- Methodological Answer : Conflicting kinetic data (e.g., ester hydrolysis rates) arise from solvent polarity and counterion effects. Conduct stopped-flow UV-Vis spectroscopy under standardized conditions (pH 7.4, 37°C). Compare with DFT calculations (Gaussian 09) to model transition states and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.